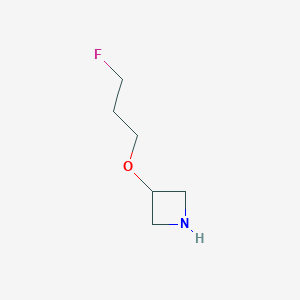
3-(3-Fluoropropoxy)azetidine
Vue d'ensemble
Description
“3-(3-Fluoropropoxy)azetidine” is a chemical compound that belongs to the class of azetidines . Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be prepared by various methods. One of the methods involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides . A more recent method involves the use of [2+2] cycloaddition reactions for azetidine synthesis .
Molecular Structure Analysis
The molecular formula of “3-(3-Fluoropropoxy)azetidine” is CHFN, with an average mass of 75.085 Da and a monoisotopic mass of 75.048424 Da .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They can undergo various chemical reactions, including [2+2] photocycloaddition reactions with an imine and an alkene component, known as the aza Paternò–Büchi reaction .
Applications De Recherche Scientifique
1. PET Imaging of Central nAChRs
The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a fluoro derivative of A-85380 and related to 3-(3-Fluoropropoxy)azetidine, is a potent ligand for nicotinic acetylcholine receptors (nAChRs). Its use in PET imaging to visualize central nAChRs in the brain is significant, as shown by studies on baboons. This application aids in understanding the distribution and density of nAChRs in the brain, which has implications in neurological research (Doll et al., 1999).
2. Investigating Protein Synthesis and Ion Transport
Azetidine 2-carboxylic acid (AZ), a structural analog of proline, has been used to study the relationship between protein synthesis and ion transport. Although AZ's effects are not directly linked to 3-(3-Fluoropropoxy)azetidine, this research provides insights into the broader implications of azetidine derivatives in understanding cellular processes like ion transport (Pitman et al., 1977).
3. Synthesis of Medicinally Important Molecules
Research into the synthesis of novel Schiff bases and azetidines derived from phenyl urea derivatives, which includes 3-(3-Fluoropropoxy)azetidine, has shown that these compounds have moderate to significant antioxidant effects. This highlights the potential of azetidine derivatives in the development of new medicinal agents (Nagavolu et al., 2017).
4. Antibacterial Applications
Studies have shown that azetidine derivatives, closely related to 3-(3-Fluoropropoxy)azetidine, can be effective in synthesizing new quinolone antibiotics. These compounds have demonstrated promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating bacterial infections (Ikee et al., 2008).
5. Fluorocyclization in Heterocycle Synthesis
Fluorocyclization of allyl alcohols and amines to access 3-functionalized oxetanes and azetidines, including 3-(3-Fluoropropoxy)azetidine, represents a novel method in organic synthesis. This approach is important for creating four-membered heterocycles, a key component in the synthesis of various organic compounds (Zhang et al., 2021).
Safety And Hazards
Orientations Futures
Azetidines have attracted major attention in organic synthesis due to their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . They have potential applications in drug discovery, polymerization, and as chiral templates .
Propriétés
IUPAC Name |
3-(3-fluoropropoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-2-1-3-9-6-4-8-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETYDMHNZHWAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropropoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



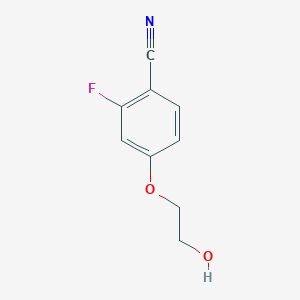
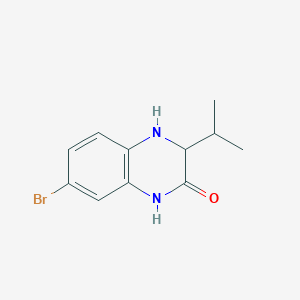
![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)
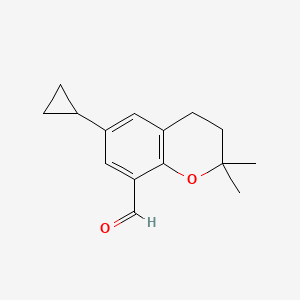

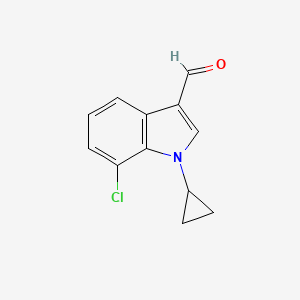
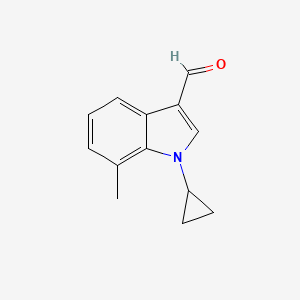
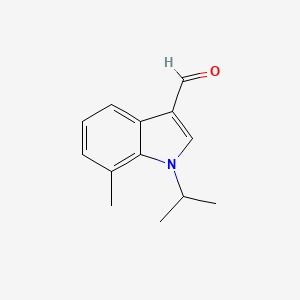
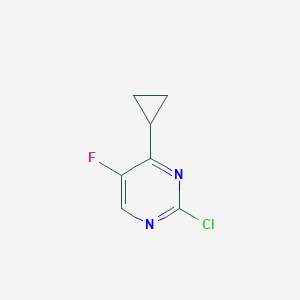
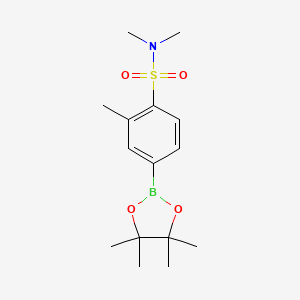
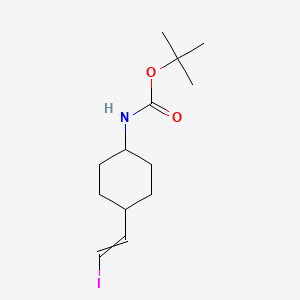
![Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate](/img/structure/B1405876.png)
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)
![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)